molecular formula C11H12FN3 B13524771 1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine

1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine

Cat. No.: B13524771
M. Wt: 205.23 g/mol
InChI Key: BMUISQLGUHWCSY-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine typically involves the reaction of 4-fluoro-2-methylbenzyl bromide with imidazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the fluorine and methyl groups can influence the compound’s electronic properties and reactivity. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylbenzyl bromide: A precursor in the synthesis of 1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine.

    4-Fluoro-2-methylbenzyl alcohol: Another related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the imidazole ring, which confer specific electronic and steric properties.

Biological Activity

1-(4-Fluoro-2-methylbenzyl)-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C16H15FN2. The synthesis typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with imidazole derivatives, leading to the formation of the desired compound. The synthesis process has been documented to yield high purity and crystalline forms suitable for biological testing .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound has potential anticancer properties. It has shown efficacy against various cancer cell lines, demonstrating an IC50 value in the nanomolar range, which indicates strong antiproliferative effects .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

Anticancer Studies

A series of experiments were conducted to evaluate the anticancer potential of this compound. The following table summarizes the findings from various studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.052Induction of apoptosis and cell cycle arrest in G2/M phase
HeLa (Cervical Cancer)0.074Disruption of microtubule dynamics
A549 (Lung Cancer)0.065Inhibition of tubulin polymerization

These results indicate that the compound not only inhibits cancer cell proliferation but also induces apoptosis, making it a promising candidate for further development.

Antimicrobial Studies

The antimicrobial activity was assessed against several bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.030

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the compound's effects on MCF-7 breast cancer cells, revealing significant G2/M phase arrest and apoptosis induction through immunofluorescence assays that highlighted tubulin disruption . The results underscore the compound's potential as a targeted therapy in breast cancer treatment.

Case Study 2: Antimicrobial Potential
Another study focused on the antibacterial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its utility in treating bacterial infections resistant to conventional antibiotics .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

1-[(4-fluoro-2-methylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H12FN3/c1-8-6-10(12)3-2-9(8)7-15-5-4-14-11(15)13/h2-6H,7H2,1H3,(H2,13,14)

InChI Key

BMUISQLGUHWCSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2C=CN=C2N

Origin of Product

United States

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